molecular formula C11H13ClO B14715171 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene CAS No. 18062-76-5

1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene

Cat. No.: B14715171
CAS No.: 18062-76-5
M. Wt: 196.67 g/mol
InChI Key: ZVVSEHUSFWJMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chlorobut-2-en-1-yloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene typically involves the alkylation of a benzene derivative with 3-chlorobut-2-en-1-ol. One common method includes the use of an alkaline aqueous medium in the presence of N-methylmorpholine N-oxide (NMO) and sodium hydroxide . This method facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysis (PTC) can enhance the efficiency of the reaction, allowing for higher yields and more cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Oxidized forms of the original compound.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

  • 1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one
  • 2-{[(2E)-3-chlorobut-2-en-1-yl]oxy}-1,3,5-trimethylbenzene

Comparison: 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond in the side chain.

Properties

CAS No.

18062-76-5

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-(3-chlorobut-2-enoxy)-4-methylbenzene

InChI

InChI=1S/C11H13ClO/c1-9-3-5-11(6-4-9)13-8-7-10(2)12/h3-7H,8H2,1-2H3

InChI Key

ZVVSEHUSFWJMJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC=C(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.